![molecular formula C25H20IN3O3S2 B2847230 4-(3,4-二氢-1H-异喹啉-2-基磺酰)-N-[4-(4-碘苯基)-1,3-噻唑-2-基]苯甲酰 CAS No. 361480-61-7](/img/structure/B2847230.png)

4-(3,4-二氢-1H-异喹啉-2-基磺酰)-N-[4-(4-碘苯基)-1,3-噻唑-2-基]苯甲酰

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

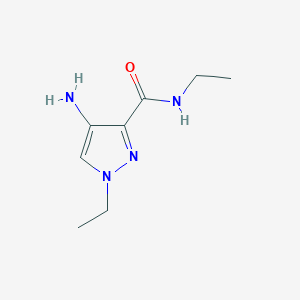

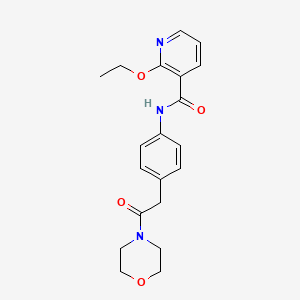

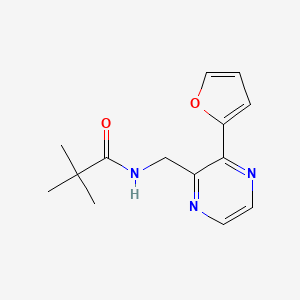

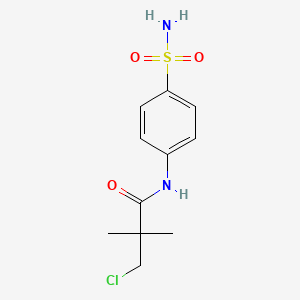

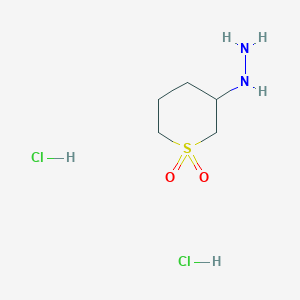

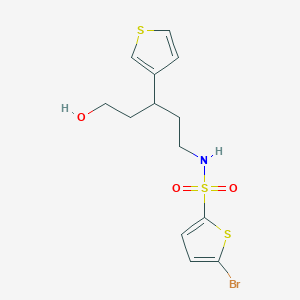

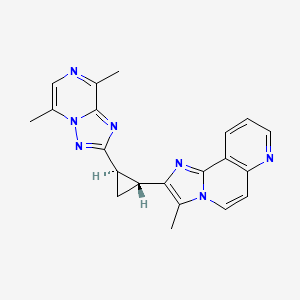

The compound “4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide” is a derivative of 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl benzoic acid . This class of compounds has been identified as highly potent and selective inhibitors of the enzyme aldo-keto reductase AKR1C3 , which is a target of interest in both breast and prostate cancer .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl derivatives, which are structurally related to the compound , has been achieved using the Castagnoli–Cushman reaction . This reaction is a multicomponent reaction that allows for the synthesis of a wide range of isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of these compounds involves a dihydroisoquinoline moiety attached to a benzoic acid group via a sulfonyl linkage . Crystal structure studies have shown that the carboxylate group of the benzoic acid moiety occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .科学研究应用

细胞毒性、抗菌、抗炎和精神活性

该化合物因其多样的生物活性而被研究。它显示出显着的精神活性,显着的抗炎活性,对肿瘤细胞系的选择性细胞毒性作用和抗菌作用。这些特性与该化合物的结构特征和理化参数相关 (Zablotskaya 等人,2013)。

药代动力学研究

已经进行研究以了解相关化合物的分布和代谢,例如 SB-649868,它是一种食欲素 1 和 2 受体拮抗剂。这包括研究消除途径和代谢物谱,提供对类似化合物药代动力学的见解 (Renzulli 等人,2011)。

聚酰亚胺的开发

该化合物的衍生物已被用于合成新型聚酰亚胺,展示了在材料科学中的潜在应用。这些聚酰亚胺以其高热稳定性而著称,并已针对各种工业应用进行了评估 (Imai 等人,1984)。

利尿剂和抗高血压药

该化合物已作为利尿剂和抗高血压药的潜力进行了探索。研究重点是合成了衍生物,并对其进行了表征,以增强这些特定的药理活性 (Rahman 等人,2014)。

镇痛和抗菌剂的合成

研究还集中在合成具有镇痛和抗菌特性的新衍生物。这包括探索各种合成途径并表征所得化合物的生物活性 (Saad 等人,2011)。

腺苷受体拮抗剂的开发

该化合物的噻唑和噻二唑衍生物已被开发为新型腺苷拮抗剂。这项研究提供了对受体-配体相互作用和潜在治疗应用的见解 (van Muijlwijk-Koezen 等人,2001)。

各种有机化合物的合成

该化合物及其衍生物在合成广泛的有机化合物中发挥了重要作用,包括苯甲酰胺和异喹啉。这些研究有助于有机化学和药物化学领域 (Chau 等人,1982)。

作用机制

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 metabolism, which could potentially be beneficial in the treatment of breast and prostate cancer

未来方向

属性

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20IN3O3S2/c26-21-9-5-18(6-10-21)23-16-33-25(27-23)28-24(30)19-7-11-22(12-8-19)34(31,32)29-14-13-17-3-1-2-4-20(17)15-29/h1-12,16H,13-15H2,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSIVRHASJVKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20IN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl ((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2847147.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2847151.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2847152.png)

![4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847164.png)

![Methyl (3S)-2-acetyl-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2847169.png)

![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2847170.png)